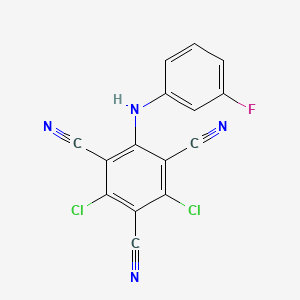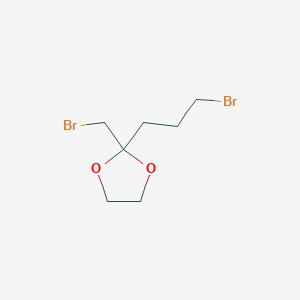![molecular formula C34H30N2O3 B15199633 4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound that has gained attention in the field of asymmetric catalysis. This compound is known for its ability to create a well-organized chiral environment, making it useful in enantioselective reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzofuran with chiral oxazoline derivatives. The reaction conditions often include the use of a nickel catalyst under visible light to promote the photoredox reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that can be adapted from laboratory methods. The use of non-precious metal catalysts like nickel makes the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by photoredox catalysts.
Substitution: Electrophilic substitution reactions are common, especially in the presence of halogenating agents.
Common Reagents and Conditions
Nickel Catalysts: Used in photoredox reactions under visible light conditions.
Halogenating Agents: Utilized in electrophilic substitution reactions.
Major Products
The major products formed from these reactions include chiral γ-amino carboxylic acid derivatives and γ-lactams, which are valuable in various chemical syntheses .
Scientific Research Applications
4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a chiral catalyst in enantioselective photoredox reactions.
Medicine: Could be used in the development of pharmaceuticals that require chiral intermediates.
Mechanism of Action
The mechanism of action for 4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan involves its role as a chiral catalyst. It creates a well-organized chiral environment that facilitates single electron transfer and subsequent radical transformations. This process is crucial for achieving high enantioselectivity in photoredox reactions .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with two benzene rings fused to a central furan ring.
Dibenzo[b,d]thiophene: Similar in structure but contains sulfur instead of oxygen.
Uniqueness
4,6-Bis(®-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its chiral oxazoline groups, which provide a distinct advantage in enantioselective catalysis. This makes it more effective in creating chiral environments compared to simpler compounds like dibenzofuran .
Properties
Molecular Formula |
C34H30N2O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(4R)-2-[6-[(4R)-5,5-dimethyl-4-phenyl-4H-1,3-oxazol-2-yl]dibenzofuran-4-yl]-5,5-dimethyl-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O3/c1-33(2)29(21-13-7-5-8-14-21)35-31(38-33)25-19-11-17-23-24-18-12-20-26(28(24)37-27(23)25)32-36-30(34(3,4)39-32)22-15-9-6-10-16-22/h5-20,29-30H,1-4H3/t29-,30-/m1/s1 |
InChI Key |
XQPGOERAQCBQHW-LOYHVIPDSA-N |
Isomeric SMILES |
CC1([C@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C |
Canonical SMILES |
CC1(C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(C(O5)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


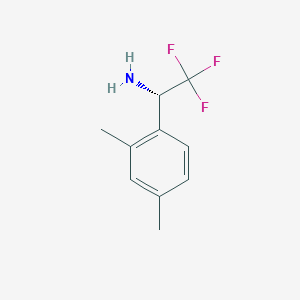
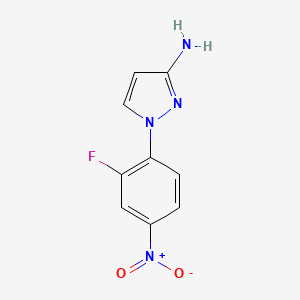
![N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15199562.png)
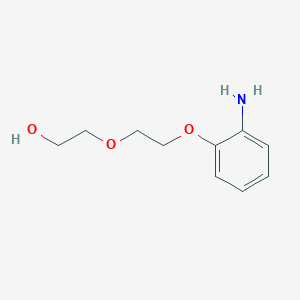
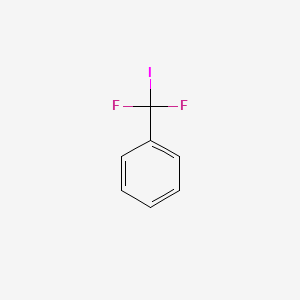
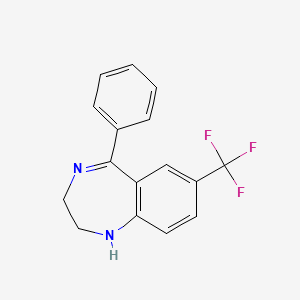
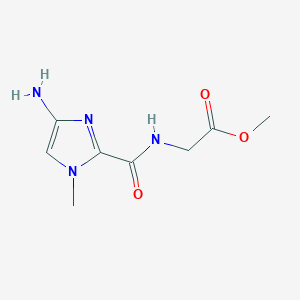
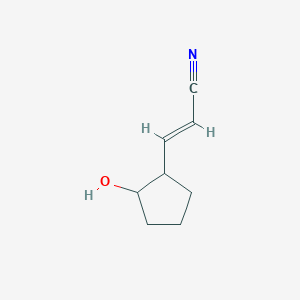
![4,7-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199604.png)

![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)

